(2E)-3-mesityl-1-phenylprop-2-en-1-one
Overview
Description
(2E)-3-mesityl-1-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a mesityl group (2,4,6-trimethylphenyl) and a phenyl group attached to the propenone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-mesityl-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between acetophenone and mesityl aldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-mesityl-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated ketones, alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(2E)-3-mesityl-1-phenylprop-2-en-1-one has various applications in scientific research:
Chemistry: It is used as a starting material for synthesizing more complex organic molecules.
Biology: Chalcones, including this compound, have shown potential biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The biological activity of (2E)-3-mesityl-1-phenylprop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets and pathways. For instance, it can inhibit enzymes involved in inflammation or cancer cell proliferation. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in biological systems, thereby modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-phenylprop-2-en-1-one: Lacks the mesityl group, making it less sterically hindered.
(2E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one: Contains a methoxy group, which can influence its electronic properties.
Uniqueness
The presence of the mesityl group in (2E)-3-mesityl-1-phenylprop-2-en-1-one imparts unique steric and electronic properties, making it distinct from other chalcones. This can affect its reactivity and biological activity, potentially leading to different applications and effects.
Properties
IUPAC Name |
(E)-1-phenyl-3-(2,4,6-trimethylphenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O/c1-13-11-14(2)17(15(3)12-13)9-10-18(19)16-7-5-4-6-8-16/h4-12H,1-3H3/b10-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFVYLKSZJDQAE-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=CC(=O)C2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C=C/C(=O)C2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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